Amino Group Introduces a Nucleophilic Handle Absent in the Des‑Amino Analog
Structurally, the target compound possesses a primary aromatic amine at position 7, whereas the closest des‑amino analog — methyl 2,3‑dihydrobenzo[b][1,4]dioxine‑6‑carboxylate (CAS 20197‑75‑5) — lacks any amino substituent . This difference translates into a measurable increase in hydrogen‑bond donor count (1 vs. 0) and acceptor count (5 vs. 4), which directly impacts molecular recognition, solubility, and the ability to form stable amide or sulfonamide conjugates . In practical synthetic terms, the target compound can undergo diazotization/azo‑coupling, amide bond formation, and reductive alkylation — transformations that are chemically impossible for the des‑amino scaffold.
| Evidence Dimension | Hydrogen‑bond donor/acceptor count |
|---|---|
| Target Compound Data | 1 H‑bond donor (NH₂), 5 H‑bond acceptors (O atoms + N lone pair) |
| Comparator Or Baseline | Methyl 2,3‑dihydrobenzo[b][1,4]dioxine‑6‑carboxylate (CAS 20197‑75‑5): 0 H‑bond donors, 4 H‑bond acceptors |
| Quantified Difference | Target: +1 donor, +1 acceptor |
| Conditions | Structural comparison based on ground‑state connectivity; Apolo Scientific datasheet and ChemBlock datasheet . |
Why This Matters
The presence of a nucleophilic amino group directly expands the repertoire of accessible downstream products, making the target compound a more versatile intermediate for library synthesis.
